Ethyl 3-propylpyrrolidine-2-carboxylate

Description

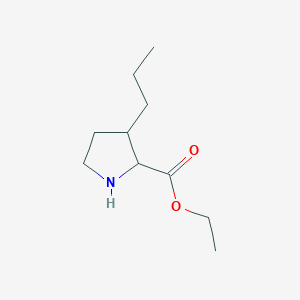

Ethyl 3-propylpyrrolidine-2-carboxylate is a pyrrolidine-derived ester characterized by a five-membered nitrogen-containing ring (pyrrolidine) with a propyl substituent at the 3-position and an ethyl ester group at the 2-position. Pyrrolidine derivatives are widely studied for their biological activity, including roles in neurotransmitter modulation and enzyme inhibition .

Properties

IUPAC Name |

ethyl 3-propylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-5-8-6-7-11-9(8)10(12)13-4-2/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGIJMWIVBTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-propylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated pyrrolidines.

Scientific Research Applications

Ethyl 3-propylpyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-propylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-propylpyrrolidine-2-carboxylate belongs to two key chemical classes: pyrrolidine derivatives and alkyl esters . Below, it is compared with structurally or functionally related compounds.

Structural Analogs: Pyrrolidine Esters

Key Compounds:

Ethyl Pyrrolidine-2-Carboxylate

- Lacks the 3-propyl substituent, reducing steric hindrance and altering reactivity in nucleophilic substitution reactions.

Methyl 3-Methylpyrrolidine-2-Carboxylate

- Shorter alkyl chains (methyl instead of propyl/ethyl) result in lower molecular weight and increased volatility.

Table 1: Physical Properties of Pyrrolidine Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|

| This compound | 199.3 (estimated) | ~245–260 (est.) | Low |

| Ethyl pyrrolidine-2-carboxylate | 157.2 | 220–225 | Moderate |

| Methyl 3-methylpyrrolidine-2-carboxylate | 143.2 | 190–195 | High |

Functional Analogs: Alkyl Esters

Key Compounds:

Ethyl Palmitate

- A straight-chain fatty acid ester with a 16-carbon chain. While structurally distinct, its ester group shares similar hydrolysis kinetics under acidic/basic conditions. Ethyl palmitate exhibits negligible solubility in water, contrasting with shorter-chain pyrrolidine esters .

Ethyl Acetate

- A simple ester with widespread industrial use. Its low molecular weight and high volatility make it unsuitable for applications requiring thermal stability, unlike this compound.

Table 2: Comparison of Alkyl Esters

| Compound | Chain Length | Applications | Hydrolysis Rate (Relative) |

|---|---|---|---|

| This compound | Branched | Pharmaceutical intermediates | Moderate |

| Ethyl Palmitate | C16 | Cosmetics, surfactants | Slow |

| Ethyl Acetate | C2 | Solvents, flavoring agents | Fast |

Notes: Ethyl palmitate’s biological effects (e.g., insect antennal response modulation) highlight functional differences compared to pyrrolidine esters .

Methodological Considerations

Structural analyses of such compounds often rely on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement . For example, SHELXL enables precise determination of bond lengths and angles in pyrrolidine derivatives, critical for comparing stereochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.